Molecular Weight and Ring Strain as Drivers of Differential Reactivity vs. Cyclohexanone
2-Cyclohexylcyclobutanone (MW 152.23) and all cyclobutanones exhibit significantly enhanced reactivity toward nucleophiles compared to cyclohexanone due to inherent ring strain of approximately 25 kcal/mol [1]. This strain energy, absent in the six-membered ring analog cyclohexanone, results in a higher electrophilicity of the carbonyl carbon and facilitates strain-release-driven transformations including ring expansion, C-C bond cleavage, and annulation reactions [2]. While direct quantitative kinetic data for 2-cyclohexylcyclobutanone specifically are not available in the primary literature, the class-level inference from cyclobutanone versus cyclohexanone studies indicates that the target compound will exhibit qualitatively similar enhanced reactivity profiles [3].
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | 25 kcal/mol (estimated for cyclobutanone core) |
| Comparator Or Baseline | Cyclohexanone: near-zero ring strain |
| Quantified Difference | Approximately 25 kcal/mol higher strain energy |
| Conditions | Theoretical and computational estimates from cyclobutanone studies |
Why This Matters
This enhanced reactivity enables synthetic transformations that are inaccessible with unstrained ketones, making 2-cyclohexylcyclobutanone a preferred building block for accessing ring-expanded or rearranged products.
- [1] Belluš, D., & Ernst, B. (1988). Cyclobutanones and Cyclobutenones in Nature and in Synthesis [New Synthetic Methods(71)]. Angewandte Chemie International Edition in English, 27(6), 797-827. View Source
- [2] Murakami, M., & Ishida, N. (2016). Cleavage of Carbon-Carbon Single Bonds by Transition Metals. In Cleavage of Carbon-Carbon Single Bonds by Transition Metals (pp. 1-34). Wiley-VCH. View Source
- [3] LiskonChem. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Retrieved from https://www.liskonchem.com/comparison-of-nucleophilic-reactivity-between-cyclohexanone-and-cyclobutanone View Source
